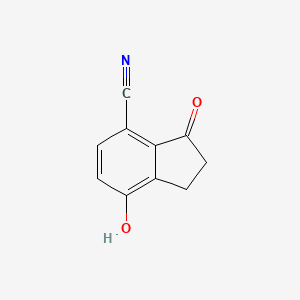
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H7NO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group, a ketone group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-cyanophenyl)propanoic acid with suitable reagents under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, followed by heating to induce cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Reduction: Formation of 7-hydroxy-3-amino-2,3-dihydro-1H-indene-4-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its anticonvulsant activity may be due to its ability to inhibit certain neurotransmitter receptors or enzymes involved in neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1-oxo-1H-indene-4-carbonitrile: Similar structure but lacks the hydroxyl group.
7-hydroxy-3,4-dihydro-2(1H)-quinolinone: Contains a quinoline ring instead of an indene ring.
4-cyano-1-indanone: Similar structure but lacks the hydroxyl group and has a different substitution pattern.
Uniqueness
7-hydroxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the indene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and biological research.
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-hydroxy-3-oxo-1,2-dihydroindene-4-carbonitrile |
InChI |
InChI=1S/C10H7NO2/c11-5-6-1-3-8(12)7-2-4-9(13)10(6)7/h1,3,12H,2,4H2 |
InChI Key |
XINPIJJIEMJPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


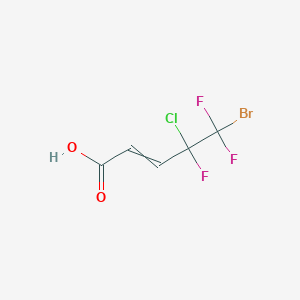

![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)
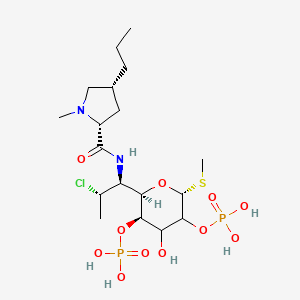
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
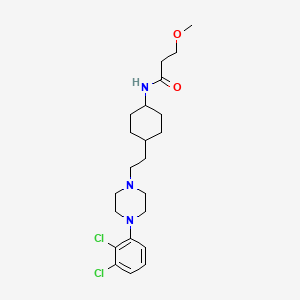
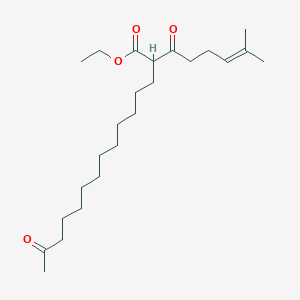

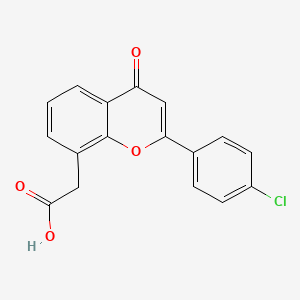
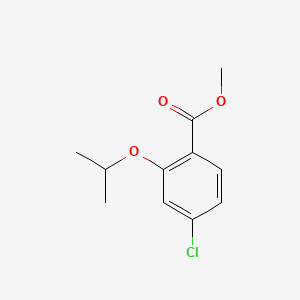
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
